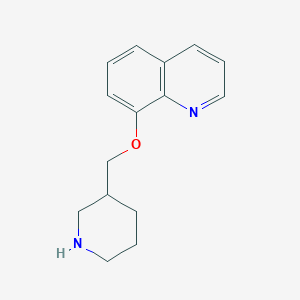

8-(3-Piperidinylmethoxy)quinoline

Description

Historical Context of Quinoline (B57606) Derivatives in Medicinal Chemistry

The journey of quinoline in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.netwikipedia.org Quinine's potent antimalarial properties spurred the synthesis of a multitude of quinoline-based drugs, including chloroquine (B1663885), primaquine, and mefloquine (B1676156), which became mainstays in the fight against malaria. researchgate.netnih.gov The initial discovery of quinoline itself is credited to Friedlieb Ferdinand Runge in 1834, who isolated it from coal tar. wikipedia.orgnih.gov The development of synthetic methods, such as the Skraup synthesis, further propelled the exploration of quinoline derivatives. rsc.orgiipseries.org Beyond malaria, the therapeutic applications of quinolines have expanded to include antibacterials like the fluoroquinolones, anticancer agents such as camptothecin (B557342) and topotecan, and local anesthetics like dibucaine. nih.gov

Overview of Biologically Active Quinoline Structures in Academic Research

The quinoline nucleus is a versatile scaffold that has been extensively functionalized to generate a wide array of biologically active compounds. rsc.orgbiointerfaceresearch.com Researchers have explored modifications at various positions of the quinoline ring, leading to derivatives with diverse pharmacological activities. biointerfaceresearch.comrsc.org These activities include:

Antimalarial: Quinine, chloroquine, and mefloquine are classic examples. nih.govbiointerfaceresearch.com

Anticancer: Camptothecin and its analogues inhibit topoisomerase I, a key enzyme in DNA replication. nih.govorientjchem.org

Antibacterial: Fluoroquinolones, such as ciprofloxacin (B1669076) and moxifloxacin, are broad-spectrum antibiotics. nih.govbiointerfaceresearch.com

Anti-inflammatory: Certain quinoline derivatives have shown potential in modulating inflammatory pathways. biointerfaceresearch.com

Antiviral: Some quinoline-based compounds have been investigated for their activity against viruses, including HIV. rsc.orgrroij.com

Anticonvulsant and Antihypertensive: Research has indicated the potential of certain quinoline derivatives in these therapeutic areas. biointerfaceresearch.com

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the ring system. biointerfaceresearch.com

Rationale for Focused Research on 8-Substituted Quinoline Derivatives

The C8 position of the quinoline ring is a key site for substitution, as modifications at this position can significantly influence the molecule's steric and electronic properties. rsc.org This, in turn, can modulate the compound's biological activity and its binding affinity to target proteins. The 8-hydroxyquinoline (B1678124) scaffold, for instance, is a well-known chelating agent with a broad spectrum of biological activities, including antimicrobial and anticancer effects. rroij.comnih.govnih.gov

The introduction of various substituents at the C8 position allows for the fine-tuning of a compound's properties. For example, the synthesis of 8-substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamides has been explored for their potential as carbonic anhydrase inhibitors. nih.gov Furthermore, research into the C-8 functionalization of quinoline is an active area, with methods like transition-metal-catalyzed reactions being employed to create diverse derivatives. rsc.org This focused approach on 8-substituted quinolines aims to develop new compounds with enhanced efficacy and selectivity for a variety of therapeutic targets.

Chemical Profile of 8-(3-Piperidinylmethoxy)quinoline

| Property | Value |

| CAS Number | 946680-32-6 |

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| InChI Key | OEOQMFJYEFHQAP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

8-(piperidin-3-ylmethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1,3,5-7,9,12,16H,2,4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQMFJYEFHQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 8 3 Piperidinylmethoxy Quinoline and Analogous Quinoline Derivatives

Strategies for Quinoline (B57606) Core Synthesis

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to a variety of named reactions and innovative catalytic systems.

Friedländer Reaction and Synthetic Modifications

One of the most direct and versatile methods for constructing polysubstituted quinolines is the Friedländer synthesis. researchgate.neteurekaselect.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.neteurekaselect.comresearchgate.net The process, which can be catalyzed by acids, bases, or heat, proceeds through a condensation followed by a cyclodehydration reaction. researchgate.netresearchgate.net

Numerous catalysts have been developed to enhance the efficiency and scope of the Friedländer reaction, including Brønsted acids, Lewis acids, ionic liquids, and various heterogeneous catalysts. researchgate.netnih.gov Modern iterations focus on milder conditions and improved yields. For instance, catalysts like neodymium (III) nitrate (B79036) hexahydrate and molecular iodine have been successfully employed. iipseries.org The use of solvent-free conditions and recoverable magnetic catalysts has also been reported, highlighting the evolution towards more sustainable synthetic protocols. researchgate.net

Table 1: Examples of Friedländer Quinoline Synthesis

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzaldehyde | Acetone (B3395972) | p-Toluenesulfonic acid | 2-Methylquinoline | iipseries.org |

| 2-Aminobenzophenone | Ethyl acetoacetate | Base | Ethyl 2-phenylquinoline-3-carboxylate | researchgate.net |

| 2-Aminoacetophenone | Cyclohexanone | Iodine, solvent-free | 1,2,3,4-Tetrahydroacridine | iipseries.org |

Skraup Synthesis and Related Cyclization Protocols

The Skraup synthesis is a classic and historically significant method for producing quinoline itself. wikipedia.org The archetypal reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. iipseries.orgwikipedia.org The reaction mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to furnish the quinoline ring. iipseries.orgwordpress.compharmaguideline.com

While effective, the traditional Skraup reaction is known for its often violent and harsh conditions. wikipedia.org A related method, the Doebner-von Miller reaction, is considered an extension of the Skraup synthesis and utilizes α,β-unsaturated aldehydes or ketones reacting with anilines, typically in the presence of a strong acid like HCl or a Lewis acid. iipseries.org This approach allows for the synthesis of a wider range of substituted quinolines. iipseries.org

Table 2: Comparison of Skraup and Doebner-von Miller Reactions

| Reaction Name | Key Reactants | Reagents/Conditions | Typical Product | Reference |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Nitrobenzene (oxidant) | Quinoline | iipseries.orgwikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | HCl or Lewis Acid | Substituted Quinolines | iipseries.org |

Conrad-Limpach Reaction for Quinolone Precursors

The Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. synarchive.comwikipedia.orgmdpi.com The reaction proceeds in two main steps: first, the condensation of an aniline with a β-ketoester to form a Schiff base or an enamine. wikipedia.orgquimicaorganica.org In the second step, this intermediate is subjected to thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. synarchive.comwikipedia.org

The use of high-boiling inert solvents like mineral oil or diphenyl ether can improve the yields of the cyclization step. mdpi.com The reaction conditions can influence the final product; for instance, kinetic control may favor the 4-quinolone, while thermodynamic conditions can lead to the 2-quinolone isomer. quimicaorganica.org These quinolone products can serve as versatile precursors for further functionalization.

Palladium-Catalyzed Cyclizations and Annulation Reactions

Modern organic synthesis has seen the rise of palladium-catalyzed reactions as a powerful tool for constructing complex molecular architectures under mild conditions. nih.gov These methods have been successfully applied to the synthesis of quinolines and quinolones, offering high efficiency and functional group tolerance. nih.gov

One approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which can proceed without the need for acids or bases. rsc.org Another innovative strategy employs a palladium-catalyzed cascade reaction involving the denitrogenative addition of o-aminocinnamonitriles with arylhydrazines, followed by intramolecular cyclization to form 2-arylquinolines. nih.gov Furthermore, palladium catalysis enables novel annulation strategies, such as the [4+1] cyclization involving aryl isocyanides, providing a direct, one-step route to quinoline derivatives from simple starting materials. rsc.org The development of sustainable catalysts, such as palladium-ion-exchanged geopolymers derived from natural minerals, represents a green approach to quinoline synthesis. acs.org

Methodologies for Introducing the Piperidinylmethoxy Moiety at the Quinoline 8-Position

The synthesis of the target compound, 8-(3-piperidinylmethoxy)quinoline, requires the formation of an ether linkage at the 8-position of the quinoline core. This is typically achieved after the quinoline ring system has been constructed.

Etherification Reactions Utilizing 8-Hydroxyquinoline (B1678124) Precursors

The most direct route to introducing the piperidinylmethoxy side chain is through the etherification of 8-hydroxyquinoline. 8-Hydroxyquinoline, also known as oxine, is a readily available starting material that can be synthesized via a Skraup reaction using o-aminophenol and glycerol. google.com

The etherification is generally accomplished via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 8-hydroxyquinoline is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This is followed by a reaction with a piperidine (B6355638) derivative bearing a leaving group on the methyl substituent, such as 3-(chloromethyl)piperidine (B1630087) or 3-(tosyloxymethyl)piperidine. The phenoxide ion displaces the leaving group in a nucleophilic substitution reaction to form the desired ether linkage.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), while polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to facilitate the reaction. nih.gov This method provides a reliable and high-yielding pathway to the final target compound and its analogs.

Reductive Amination Strategies for Piperidine Integration

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. youtube.com In the context of synthesizing quinoline-piperidine structures, this strategy can be employed to introduce or modify the piperidine moiety.

The reaction can be performed in one pot by mixing the carbonyl compound, the amine, and a reducing agent that is selective for the iminium ion over the starting carbonyl group. A common and highly effective reagent for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild enough not to reduce most aldehydes and ketones but is highly effective for reducing the intermediate iminium salt. organic-chemistry.org Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also frequently used, although they require specific pH control. youtube.com Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) is another viable, albeit more vigorous, method. organic-chemistry.orgorganic-chemistry.org

For the integration of a piperidine ring onto a quinoline scaffold, one could envision a reaction between a quinoline aldehyde, such as quinoline-2-carboxaldehyde, and a suitable piperidine derivative. researchgate.net The choice of amine and carbonyl partner dictates the final structure. For instance, reacting a quinoline aldehyde with a pre-formed piperidine amine connects the two rings, while intramolecular reductive amination of a linear amino-aldehyde can be used to construct the piperidine ring itself. The efficiency and stereoselectivity of the reaction can be influenced by the choice of reducing agent, solvent, and the presence of additives like titanium(IV) isopropoxide or various acids. organic-chemistry.orgresearchgate.net

Table 1: Common Reducing Agents for Reductive Amination

Nucleophilic Aromatic Substitution (SNAr) Approaches for Quinoline-Piperidine Conjugates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. wikipedia.org This pathway is particularly relevant for synthesizing quinoline-piperidine conjugates, where the piperidine moiety acts as a nucleophile, displacing a leaving group on the quinoline ring. Unlike electrophilic substitution, which is more common for electron-rich rings like benzene, SNAr proceeds readily on electron-poor aromatic systems. wikipedia.org

The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile (e.g., a piperidine derivative) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. For this reaction to be efficient, two key conditions must be met:

Presence of a Good Leaving Group: Halides (F, Cl, Br, I) are common leaving groups.

Activation of the Aromatic Ring: The ring must be rendered sufficiently electrophilic by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.org

Heterocycles like pyridine and quinoline are inherently electron-deficient and are thus activated for SNAr, especially at the 2- and 4-positions, without necessarily requiring additional EWGs. wikipedia.orgnih.gov The nitrogen atom in the ring acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.org Mild reaction conditions can often be achieved using water as a solvent with a benign polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC), which enhances sustainability. rsc.org

Table 2: Examples of SNAr Reactions on N-Heterocycles

Stereoselective Synthetic Approaches and Chiral Resolution Techniques

The piperidine ring in this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules often resides in only one enantiomer, making the production of enantiomerically pure compounds a critical aspect of medicinal chemistry. Two primary strategies are used to obtain a single enantiomer: stereoselective synthesis and chiral resolution. wikipedia.org

Stereoselective Synthesis: This approach aims to directly create the desired stereoisomer. This can be accomplished through methods like asymmetric reductive amination, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. researchgate.net Alternatively, one can start with a chiral building block from the "chiral pool," such as an enantiomerically pure amino acid, and carry it through the synthetic sequence to yield the final product with the desired stereochemistry.

Chiral Resolution: This is the most common industrial method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. wikipedia.orgnih.gov

Classical Resolution via Diastereomeric Salts: This technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgiupac.org This difference allows for their separation by fractional crystallization. wikipedia.org One diastereomer crystallizes out of solution while the other remains dissolved. The separated salt is then treated with a base to liberate the pure enantiomer of the amine. wikipedia.org A patent describing the synthesis of a related chiral piperidinyl compound uses D(-)-tartaric acid for this purpose. google.com

Chiral Chromatography: This method uses a chiral stationary phase (CSP) in a chromatography column. iupac.org The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral phase, causing them to travel at different rates and elute separately. iupac.org

Table 3: Common Chiral Resolving Agents for Amines

Green Chemistry Principles in Quinoline Synthesis

The synthesis of the quinoline ring system, a core component of the target molecule, has traditionally relied on classical methods like the Skraup, Friedländer, and Doebner-von Miller reactions. ijpsjournal.com While effective, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, long reaction times, and the generation of significant waste. acs.orgnih.gov In response, significant research has focused on developing greener and more sustainable approaches to quinoline synthesis. acs.orgnih.gov

Green chemistry aims to reduce the environmental and economic impact of chemical processes. acs.org Key principles applied to quinoline synthesis include:

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or deep eutectic solvents (DESs). nih.govijpsjournal.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Nanocatalysts, in particular, have gained attention due to their high activity, selectivity, and potential for recovery and reuse over multiple cycles. nih.govacs.org For example, Fe₃O₄ nanoparticle-catalyzed reactions in water have been shown to produce high yields of quinoline derivatives. nih.gov

Energy Efficiency: Utilizing energy sources like microwaves or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com

Atom Economy: Designing one-pot, multi-component reactions where multiple starting materials are combined in a single step to form the final product, minimizing intermediate isolation steps and by-product formation. nih.govnih.gov

These modern approaches not only make the synthesis of quinolines more environmentally responsible but also often lead to improved yields and simpler procedures. nih.govacs.org

Table 4: Green Approaches in Quinoline Synthesis

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of 8 3 Piperidinylmethoxy Quinoline and Its Analogues

Impact of Substitution at the Quinoline (B57606) 8-Position on Biological Activity and Selectivity

The quinoline nucleus is a versatile scaffold found in numerous pharmacologically active compounds, and its biological activity can be significantly modulated by substitution patterns. ijresm.comresearchgate.net The substitution at the 8-position of the quinoline ring, in particular, has been shown to be a critical determinant of biological activity and selectivity.

Research on various quinoline derivatives has demonstrated that the nature of the substituent at the 8-position can influence a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. ijresm.comnih.gov For instance, the introduction of an 8-hydroxy group can confer potent biological activities. nih.gov The presence of a methoxy (B1213986) group at the 8-position, as seen in 8-methoxyquinoline, has also been associated with significant antifungal and antibacterial properties. researchgate.net

The electronic properties of the substituent at the 8-position play a crucial role. Electron-donating groups, such as methoxy, can alter the electron density of the quinoline ring system, thereby influencing its interaction with biological targets. Conversely, the introduction of electron-withdrawing groups at other positions has been shown to increase the activity of certain quinoline derivatives. researchgate.net The steric bulk of the substituent at the 8-position is another important factor that can affect how the molecule fits into the binding site of a receptor or enzyme, thereby influencing its potency and selectivity.

Table 1: Impact of Quinoline 8-Position Substitution on Biological Activity

| 8-Position Substituent | Observed Biological Activity | Reference |

| Hydroxy | Potent and diverse biological activities | nih.gov |

| Methoxy | Antifungal and antibacterial | researchgate.net |

| Amino | Antimalarial | nih.gov |

| Halogens (e.g., Chloro) | Neurotoxic (in specific derivatives) | georgiasouthern.edu |

Role of the Piperidinyl Ring Conformation and Specific Substitution Patterns

The piperidinyl ring in 8-(3-Piperidinylmethoxy)quinoline is not merely a passive linker but an active contributor to the molecule's pharmacodynamic profile. Its conformation and substitution patterns are pivotal in defining the ligand's affinity and selectivity for its biological targets.

The three-dimensional arrangement of the piperidinyl ring dictates the spatial orientation of its substituents and the nitrogen atom, which can be crucial for establishing key interactions with a receptor. The trans and cis conformations of fused ring systems containing a piperidine-like moiety have been shown to result in significantly different biological activities, with the trans fusion often being more active. nih.gov This highlights the importance of a specific ring geometry for optimal receptor engagement.

Substitutions on the piperidine (B6355638) ring can have a profound and stereospecific impact on biological activity. For example, in a series of 4-aminoquinolines, substitutions at the 3-position of a piperazine (B1678402) ring (a related six-membered heterocycle) were found to have a significant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency. acs.org The addition of different aryl substitutions to piperidine derivatives has also been explored, leading to compounds with significantly enhanced binding affinities. nih.gov These findings underscore that the piperidinyl moiety can be tailored with specific substitution patterns to optimize interactions with the target, potentially through additional hydrophobic or hydrogen-bonding interactions. nih.gov

Table 2: Influence of Piperidinyl Ring Features on Biological Activity

| Piperidinyl Ring Feature | Impact on Biological Activity | Reference |

| Ring Conformation (trans vs. cis) | Significant differences in activity, with trans often being more potent. | nih.gov |

| Substitution Position (e.g., 3-position) | Stereospecific enhancement of affinity and potency. | acs.org |

| Aryl Substitutions | Can lead to significantly higher binding affinities. | nih.gov |

Influence of the Methoxy Linker on Ligand-Receptor Interactions and Pharmacophore Features

The methoxy linker connecting the quinoline and piperidinyl moieties in this compound plays a multifaceted role in modulating the compound's properties. The length, flexibility, and chemical nature of this linker are critical for correctly positioning the key pharmacophoric elements for optimal interaction with a biological target.

Studies on related compounds, such as 8-aminoquinoline-tetrazole hybrids, have shown that the linker's characteristics, including its length and basicity, strongly influence biological activity and cytotoxicity. nih.gov For instance, varying the linker length by just a few atoms can lead to significant changes in potency. nih.gov The introduction of a rigidifying element within a linker, such as a phenyl ring, can alter the binding mode and impact both affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr This approach is invaluable for understanding the SAR of quinoline derivatives and for designing new, more potent molecules. nih.gov

QSAR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's properties, with their experimentally determined biological activities. nih.gov These models can then be used to predict the activity of novel, un-synthesized compounds, thereby accelerating the drug discovery process. dergipark.org.tr

A wide array of physico-chemical descriptors are employed in the development of QSAR models for quinoline derivatives. These descriptors can be broadly categorized as electronic, hydrophobic, steric, and topological.

Electronic Descriptors: These describe the electronic properties of a molecule and include parameters such as atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uaorientjchem.org These descriptors are crucial as they govern electrostatic and orbital-controlled interactions between the ligand and its target. dergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor of a molecule's hydrophobicity, which influences its absorption, distribution, and ability to interact with hydrophobic pockets in a receptor. dntb.gov.ua

Steric and Geometrical Descriptors: These parameters, such as molecular volume and surface area, describe the size and shape of the molecule, which are critical for complementarity with the binding site. dntb.gov.ua

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within a molecule. researchgate.net

Successful QSAR models for quinoline derivatives have been developed using a combination of these descriptors, often employing statistical methods like multiple linear regression (MLR) and machine learning algorithms. nih.govdntb.gov.ua

Table 3: Common Physico-chemical Descriptors in QSAR Models for Quinolines

| Descriptor Type | Examples | Relevance | Reference |

| Electronic | Atomic Charges, HOMO/LUMO Energies, Dipole Moment | Electrostatic and orbital interactions | dergipark.org.trdntb.gov.uaorientjchem.org |

| Hydrophobic | logP | Membrane permeability, hydrophobic interactions | dntb.gov.ua |

| Steric/Geometrical | Molecular Volume, Surface Area | Shape complementarity with binding site | dntb.gov.ua |

| Topological | Connectivity Indices | Molecular branching and shape | researchgate.net |

The three-dimensional (3D) structure of a molecule is intrinsically linked to its biological activity. Conformational analysis, which explores the different spatial arrangements of a molecule's atoms, is therefore a critical component of modern QSAR studies, particularly in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comnih.gov

The bioactive conformation, which is the specific 3D structure a molecule adopts when it binds to its target, is often not its lowest energy conformation in solution. slideshare.net Therefore, identifying the correct bioactive conformation is essential for building a predictive 3D-QSAR model. Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, are often used to generate bioactive conformations for 3D-QSAR analysis. tandfonline.comresearchgate.net

By aligning a set of molecules based on their putative bioactive conformations, 3D-QSAR methods can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov This provides a detailed, 3D understanding of the SAR and offers clear guidance for the design of new analogues with improved potency. nih.gov The conformational flexibility of the piperidinyl ring and the methoxy linker in this compound makes conformational analysis particularly important for understanding its interaction with biological targets.

Mechanistic Investigations of Biological Action

Elucidation of Molecular Mechanisms in Preclinical Disease Models

Preclinical studies, primarily in the contexts of cancer and malaria, have begun to shed light on the potential molecular targets of quinoline (B57606) compounds, offering a framework for understanding the action of 8-(3-Piperidinylmethoxy)quinoline.

The quinoline scaffold is known to interact with DNA, a mechanism that underpins the activity of many established and experimental therapeutic agents. frontiersin.org For quinoline derivatives, this interaction can occur through various modes, including intercalation between base pairs, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.net While direct evidence for this compound is still emerging, the broader class of quinoline compounds has been shown to possess DNA-binding properties. frontiersin.org

The anticancer activity of many quinoline derivatives is attributed to their ability to modulate critical intracellular signaling pathways that govern cell growth, proliferation, and survival. researchgate.net One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers. genome.jp Inhibition of this pathway can halt tumor progression. Furthermore, some quinoline-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting a complex interplay with multiple signaling networks. cnr.it

In the context of malaria, the primary mechanism of action for many quinoline antimalarials, such as chloroquine (B1663885), involves the disruption of heme detoxification in the parasite's digestive vacuole. Quinolines are thought to accumulate in this acidic compartment and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death. nih.gov While this is a well-established mechanism for many 4-aminoquinolines, the precise target of other quinoline derivatives may vary. nih.gov

Enzymes are critical targets for therapeutic intervention. Research into quinoline derivatives has identified several enzymes whose activities are modulated by these compounds.

PIM-1 Kinase Inhibition: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are a family of serine/threonine kinases that play a significant role in cell cycle progression, proliferation, and apoptosis. nih.gov Overexpression of PIM-1 is associated with various cancers. nih.gov Studies on pyridine-quinoline hybrids have demonstrated their potential as PIM-1 kinase inhibitors. nih.gov These compounds can act as competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its function. nih.gov Given its structural similarities, this compound is also investigated for its PIM-1 inhibitory potential.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. Research on piperidinyl-quinoline acylhydrazones has revealed their capacity to inhibit both AChE and BChE. For instance, certain derivatives have shown potent and selective inhibition of these enzymes, highlighting the potential of the quinoline-piperidine scaffold in this therapeutic area.

The following table summarizes the inhibitory activities of some quinoline derivatives against these enzymes:

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Pyridine-quinoline hybrids | PIM-1 Kinase | Competitive inhibition | nih.gov |

| Piperidinyl-quinoline acylhydrazones | Acetylcholinesterase (AChE) | Inhibition (IC50 values in µM range) | |

| Piperidinyl-quinoline acylhydrazones | Butyrylcholinesterase (BChE) | Selective inhibition |

Cellular Pathway Analysis Through Omics Data (e.g., Gene Ontology, KEGG Pathway Enrichment)

To date, specific Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses for this compound are not available in the public domain. Such "omics" approaches are crucial for providing a comprehensive, unbiased view of the cellular processes affected by a compound. Future studies employing transcriptomics, proteomics, and metabolomics will be instrumental in mapping the detailed cellular response to this compound, identifying novel targets, and elucidating its broader mechanism of action.

Differentiation of Allosteric Modulation from Orthosteric Binding Mechanisms

The distinction between orthosteric and allosteric binding is a critical aspect of pharmacology. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, directly competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. frontiersin.org

For G protein-coupled receptors (GPCRs), allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of signaling compared to orthosteric ligands. frontiersin.org While research into the binding mode of many quinoline derivatives is ongoing, the possibility of allosteric modulation cannot be discounted, particularly for targets with known allosteric sites. Differentiating between these mechanisms for this compound will require detailed structural biology and functional assay studies.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as a quinoline (B57606) derivative, within the active site of a target protein. nih.govnih.gov For instance, docking studies on various quinoline derivatives have been instrumental in understanding their inhibitory mechanisms against targets like HIV reverse transcriptase and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

In a typical docking protocol, the three-dimensional structure of the target protein is prepared, and the ligand is placed into the binding site. A scoring function is then used to estimate the binding affinity, often expressed as a docking score, which helps in ranking potential candidates. nih.gov Studies on quinoline derivatives have shown that these compounds can achieve high docking scores, indicating strong potential binding to their respective targets. nih.gov For example, a study on pyrimidine-containing quinoline derivatives targeting HIV reverse transcriptase identified compounds with docking scores as high as -10.67, suggesting a high affinity for the protein. nih.gov

While specific docking studies on 8-(3-Piperidinylmethoxy)quinoline are not detailed in the provided results, the methodology would involve docking this compound into the active sites of potential protein targets. The resulting docking score and predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) would provide critical insights into its potential biological activity.

Table 1: Illustrative Example of Molecular Docking Data for Quinoline Derivatives This table demonstrates the type of data generated from molecular docking studies, using examples of quinoline derivatives from the literature.

| Compound Class | Target Protein | Docking Score (Example) | Reference |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Pyrido fused imidazo[4,5-c]quinolines | Phosphoinositide 3-kinase (PI3K) | High (Specific score varies) | nih.govresearchgate.net |

| Substituted quinoline derivatives | EGFR (mutated) | High (Specific score varies) | nih.gov |

Molecular Dynamics Simulations for Assessing Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are frequently used to assess the stability of the predicted ligand-protein complex and to study its behavior over time at an atomic level. nih.govnih.gov MD simulations provide a deeper understanding of the conformational changes in both the ligand and the protein upon binding. researchgate.net This technique is crucial for validating the interactions predicted by docking and for ensuring the stability of the complex. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds maintained over time. nih.govresearchgate.net

RMSF highlights the flexible regions of the protein, showing which residues fluctuate the most during the simulation. semanticscholar.org Binding of a ligand can reduce the flexibility of catalytically important residues. semanticscholar.org

Hydrogen Bond Analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for stable binding. nih.govresearchgate.net

MD simulations have been applied to various quinoline derivatives to confirm their binding modes and stability within enzyme active sites, such as EGFR and acetylcholinesterase. nih.govresearchgate.net For this compound, an MD simulation would reveal how stably it remains in the binding pocket of a target and which specific interactions contribute most to its binding.

Table 2: Key Analyses in Molecular Dynamics Simulations

| Analysis Type | Purpose | Common Metrics |

| Stability Assessment | To determine if the protein-ligand complex is stable over the simulation period. | Root Mean Square Deviation (RMSD) |

| Flexibility Analysis | To identify flexible or rigid regions of the protein upon ligand binding. | Root Mean Square Fluctuation (RMSF) |

| Interaction Analysis | To quantify the key interactions maintaining the complex. | Hydrogen Bond Count, Radial Distribution Function (RDF) |

| Compactness Analysis | To assess changes in the protein's overall shape. | Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA) |

Free Energy Calculations (e.g., MM-GBSA, MM-PBSA) for Binding Affinity Estimation

To obtain a more accurate estimation of binding affinity than docking scores alone, free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed. nih.govnih.gov These methods calculate the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. nih.gov The calculations are typically performed on snapshots taken from an MD simulation trajectory. nih.govresearchgate.net

The binding free energy (ΔG_bind) is calculated by considering the energies of the complex, the protein, and the ligand, and includes terms for van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govsemanticscholar.org These calculations can help eliminate false positives from docking studies and provide a more reliable ranking of potential inhibitors. nih.gov

MM-PBSA and MM-GBSA have been successfully used to evaluate the binding affinities of various quinoline derivatives to their targets, such as phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net The application of these methods to a complex of this compound with a protein target would yield a quantitative prediction of its binding free energy, offering a robust measure of its potential potency.

Table 3: Example Components of MM-PBSA Binding Free Energy Calculation This table illustrates the typical energy components calculated in an MM-PBSA study, based on general methodology. semanticscholar.org

| Energy Component | Description | Example Contribution (kJ/mol) |

| ΔE_vdw (van der Waals) | Favorable attractive forces | -150 to -250 |

| ΔE_elec (Electrostatic) | Favorable electrostatic interactions | -80 to -150 |

| ΔG_polar (Polar Solvation) | Unfavorable energy for desolvating polar groups | +90 to +180 |

| ΔG_nonpolar (Non-polar Solvation) | Favorable energy from hydrophobic effect | -15 to -25 |

| ΔG_bind (Total Binding Free Energy) | Sum of all components; predicts binding affinity | -170 to -200 |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known potent ligand or from the ligand-binding site of a protein. univie.ac.at These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the identification of novel compounds that match the pharmacophore and are therefore likely to be active. This approach has been used to discover inhibitors for various targets by building models based on active compounds like quinazolinones and quinolones. mdpi.com

For a compound like this compound, a pharmacophore model could be constructed based on its key structural features. This model could then be used to search for other molecules with similar interaction capabilities, potentially leading to the discovery of new and diverse chemical scaffolds with similar biological activities. nih.gov

Table 4: General Workflow for Pharmacophore-Based Virtual Screening

| Step | Description | Outcome |

| 1. Model Generation | Create a 3D pharmacophore model based on known active ligands or a receptor-ligand complex. | A 3D query with defined chemical features (e.g., H-bond acceptors, aromatic rings). |

| 2. Database Screening | Use the pharmacophore model to search large compound libraries (e.g., ZINC, Maybridge). | A list of "hit" compounds that match the pharmacophore features. |

| 3. Filtering | Apply additional filters, such as drug-likeness rules (e.g., Lipinski's rule of five) and molecular docking. | A refined list of promising candidates with good predicted binding and properties. |

| 4. Experimental Validation | Synthesize and test the top-ranked compounds in biological assays. | Identification of new, experimentally confirmed active compounds. nih.gov |

Network Pharmacology Approaches for Predicting Target Prioritization and Polypharmacology

The process typically involves:

Target Prediction: Identifying potential protein targets of a compound using databases and prediction algorithms.

Network Construction: Building a network that connects the compound, its predicted targets, and known disease-associated genes.

Pathway Analysis: Performing enrichment analysis (e.g., GO and KEGG) to identify the biological processes and signaling pathways that are significantly affected. nih.gov

This methodology has been applied to investigate the complex mechanisms of traditional Chinese medicines and novel chemical derivatives. nih.govorientjchem.org A network pharmacology study of this compound could predict its primary and secondary targets, helping to prioritize which proteins to investigate experimentally. It could also offer hypotheses about its mechanism of action by linking it to specific signaling pathways, such as the PI3K-Akt or MAPK pathways, which are common targets for quinoline-based compounds. nih.govnih.gov

Table 5: Illustrative Output of a Network Pharmacology Analysis

| Analysis Type | Example Finding | Implication |

| Target Prediction | AKT1, MAPK3, JUN, TNF | The compound may have roles in cell survival, proliferation, and inflammation. nih.gov |

| GO Biological Process | Response to oxidative stress, Apoptotic signaling pathway | Suggests potential mechanisms in diseases like cancer or neurodegeneration. nih.gov |

| KEGG Pathway Enrichment | PI3K-Akt signaling, MAPK signaling, p53 signaling | Indicates the compound may interfere with key cancer-related pathways. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 8-(3-Piperidinylmethoxy)quinoline. By analyzing ¹H and ¹³C NMR spectra, chemists can map the complete atomic framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The spectrum is characterized by distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the piperidinylmethoxy side chain. The quinoline protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Protons on the piperidine (B6355638) ring and the methoxy (B1213986) linker are found in the upfield region (δ 1.5-4.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The quinoline ring exhibits several signals in the aromatic region (δ 110-155 ppm), while the carbons of the piperidine and methoxy groups appear in the aliphatic region (δ 20-70 ppm). The specific chemical shifts are sensitive to the electronic effects of the nitrogen and oxygen atoms. researchgate.netresearchgate.net For instance, the carbon atom attached to the ether oxygen (C-8 of the quinoline ring and the -CH₂O- carbon) will be shifted downfield compared to other aliphatic carbons.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are employed. rsc.orgmagritek.com An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. magritek.com This technique is invaluable for distinguishing between the numerous CH, CH₂, and CH₃ groups within the piperidinylmethoxy moiety and for assigning the protons of the quinoline system to their corresponding carbons. rsc.orgmagritek.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on data from analogous structures like quinoline and piperidine. chemicalbook.comchemicalbook.comchemicalbook.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline H-2 | 8.8 - 9.0 | 149 - 151 |

| Quinoline H-4 | 8.0 - 8.2 | 135 - 137 |

| Quinoline H-5, H-6, H-7 | 7.0 - 7.6 | 120 - 130 |

| Methoxy (-OCH₂-) | 4.1 - 4.3 | 68 - 72 |

| Piperidine H-3 (CH) | 3.0 - 3.5 | 35 - 40 |

| Piperidine H-2, H-6 (CH₂) | 2.8 - 3.2 (axial/equatorial) | 45 - 55 |

| Piperidine H-4, H-5 (CH₂) | 1.5 - 2.0 | 20 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places).

The molecular formula of this compound is C₁₅H₁₈N₂O. sigmaaldrich.comscbt.com HRMS provides an experimental mass that can be compared to the calculated exact mass, confirming the molecular formula and, by extension, the molecular weight.

Fragmentation Analysis: In addition to providing the exact mass, mass spectrometry can be used to study the fragmentation pattern of the molecule. When subjected to ionization techniques like electron impact (EI), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragments provides valuable structural information. For this compound, expected fragmentation pathways could include:

Cleavage of the ether bond, resulting in ions corresponding to the quinolin-8-oxy radical and the 3-methylenepiperidinium cation.

Fragmentation of the piperidine ring through the loss of small neutral molecules.

Loss of the entire piperidinylmethoxy side chain, leading to a fragment ion corresponding to 8-hydroxyquinoline (B1678124).

Studying these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Ligand-Protein Complex Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information about bond lengths, bond angles, and the conformation of the quinoline and piperidine rings.

Furthermore, the piperidine ring has a chiral center at the C-3 position, meaning the compound can exist as two enantiomers (R and S). X-ray crystallography can determine the absolute stereochemistry of a single enantiomer.

Ligand-Protein Complex Structures: This technique is also instrumental in structural biology. If this compound is co-crystallized with a biological target, such as an enzyme or receptor, X-ray diffraction analysis of the resulting complex can reveal the exact binding mode. nih.gov This provides atomic-level detail on the interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that govern the ligand's affinity and specificity for its target protein. nih.govresearchgate.net This information is invaluable for structure-based drug design.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Recognition and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The quinoline core of this compound contains a conjugated π-system, which gives rise to characteristic absorption bands. researchgate.net

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands, often related to π→π* transitions. mdpi.com The position and intensity of these bands (λmax) can be sensitive to the molecular environment, including solvent polarity and the presence of binding partners.

Molecular Recognition: When this compound binds to a target molecule, such as a protein or a metal ion, its local environment changes. This can perturb the electronic energy levels of the quinoline chromophore, leading to a shift in the absorption spectrum (either a red shift to longer wavelengths or a blue shift to shorter wavelengths) or a change in absorbance intensity (hyperchromic or hypochromic effect). By monitoring these spectral changes, UV-Vis spectroscopy can be used to study binding events and determine binding constants. mdpi.comresearchgate.net

Fluorescence Spectroscopy for Probing Molecular Interactions and Environmental Changes

Many quinoline derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.net Fluorescence spectroscopy is an extremely sensitive technique that can provide detailed information about molecular interactions and the local environment of the fluorophore.

The fluorescence properties (e.g., emission wavelength, quantum yield, and lifetime) of the quinoline moiety are highly sensitive to its surroundings. Changes in solvent polarity, viscosity, or the formation of intermolecular interactions can significantly alter the fluorescence signal.

Probing Molecular Interactions: If the fluorescence of this compound is quenched (decreased) or enhanced upon binding to a target, this signal change can be used to monitor the interaction. For example, binding within a hydrophobic pocket of a protein might shield the molecule from solvent, leading to an increase in fluorescence intensity and a blue shift in the emission maximum. This sensitivity makes fluorescence spectroscopy a powerful tool for studying ligand-protein binding, conformational changes in biomolecules, and the dynamics of molecular recognition processes.

Preclinical Pharmacological Activity and Therapeutic Potential

In Vitro Efficacy Studies in Relevant Biological Systems (excluding clinical human trials)

The therapeutic promise of 8-(3-Piperidinylmethoxy)quinoline derivatives has been substantiated through a variety of in vitro studies. These investigations have revealed significant activity across several biological systems, establishing this chemical class as a versatile scaffold for drug discovery.

Quinoline (B57606) derivatives are recognized for their potential as anti-cancer agents, acting through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. nih.govarabjchem.org A notable example is Vacquinol-1, a quinoline methanol (B129727) compound, which has shown potent efficacy against glioblastoma multiforme (GBM), one of the most aggressive brain tumors. furman.edunih.gov Vacquinol-1 induces a non-apoptotic form of cell death known as methuosis, characterized by catastrophic vacuolization, which leads to the collapse of the cancer cell's outer wall. furman.edusciencenews.org This mechanism appears to be selective for GBM cells, leaving healthy, non-transformed brain cells largely unaffected in preclinical models. sciencenews.orgnih.gov

Studies on related quinoline-piperazine and quinoline-piperidine hybrids have also demonstrated significant cytotoxic activity against a range of cancer cell lines. jocpr.com For instance, certain derivatives show potent growth inhibition against breast cancer (MCF-7), renal cancer (ACHN), and colon cancer (HCT-116) cell lines. nih.gov A series of quinoline-based EGFR/HER-2 dual-target inhibitors showed GI₅₀ values from 25 to 82 nM against cancer cell lines, with breast (MCF-7) and lung (A-549) cancer cells being particularly sensitive. rsc.org Another study highlighted a novel quinoline compound, 91b1, which demonstrated significant anticancer effects in vitro and in vivo, potentially by downregulating the Lumican gene. nih.gov

The quinoline core is fundamental to many anti-malarial drugs, including quinine (B1679958) and chloroquine (B1663885). nih.govmdpi.com The 8-aminoquinoline (B160924) subclass, in particular, is critical for its activity against the latent liver stages of Plasmodium parasites. nih.gov Preclinical studies have shown that various 8-aminoquinoline analogs possess potent schizontocidal activity against blood-stage Plasmodium falciparum. nih.gov

In one study, a panel of 8-aminoquinoline analogs was tested against several P. falciparum clones and isolates. Six of the compounds demonstrated 50% inhibitory concentrations (IC₅₀) between 50 and 100 nM, which is an order of magnitude more potent than the parent compound, primaquine. nih.gov These compounds did not exhibit cross-resistance with chloroquine or mefloquine (B1676156). nih.gov The mechanism for some of these active 8-aminoquinolines involves the inhibition of hematin (B1673048) polymerization, a crucial detoxification pathway for the parasite. nih.gov Further lead optimization on a 2,3,8-trisubstituted quinoline hit identified from a high-throughput screen (IC₅₀ = 22 nM against P. falciparum NF54) aimed to improve metabolic stability while maintaining biological activity. mmv.org

Tuberculosis remains a major global health threat, and new anti-mycobacterial agents are urgently needed. rsc.org The quinoline-piperidine hybrid scaffold has emerged as a promising area of investigation. Studies have identified derivatives with significant activity against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) strains, and the non-pathogenic species Mycobacterium smegmatis. rsc.orgnih.gov

For example, a series of quinoline-aminopiperidine thiourea (B124793) derivatives were synthesized and evaluated as inhibitors of DNA gyraseB, a clinically validated target in bacteria. nih.gov The lead compound from this series, 1-(4-chlorophenyl)-3-(1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl)thiourea, showed a potent MTB DNA gyrase supercoiling IC₅₀ of 0.62 µM. nih.gov Other research into piperidinol-containing molecules has identified MmpL3, a mycolic acid flippase, as the molecular target. nih.gov In a separate study, secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized, with the most potent, non-cytotoxic compound exhibiting a minimum inhibitory concentration (MIC₉₉) of 6.25 μg/mL against M. tuberculosis. rsc.org

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govsemanticscholar.org Quinoline-based structures, often hybridized with piperidine (B6355638) or other nitrogenous heterocycles, have been extensively investigated for this purpose. nih.govnih.gov These compounds are designed to target the catalytic or peripheral anionic sites of the cholinesterase enzymes. nih.gov

A series of quinoline-polyamine conjugates were shown to have potent inhibitory activity against both AChE and BChE, with IC₅₀ values in the micromolar range. nih.gov Kinetic studies of other quinoline-based inhibitors have revealed mixed-type inhibitory behavior for both enzymes. semanticscholar.orgnih.gov For instance, in one study of novel N′-(quinolin-4-ylmethylene)propanehydrazide derivatives, the most potent compounds against AChE and BChE had IC₅₀ values of 0.69 µM and 16.06 µM, respectively. semanticscholar.org Molecular docking studies often complement these findings, suggesting that these inhibitors can bind to key residues within the active site gorge of the enzymes. nih.gov

A critical aspect of preclinical drug development is assessing the specificity of a lead compound to ensure it does not interact with unintended biological targets, which could lead to adverse effects. For quinoline-based compounds, a key off-target of concern is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition can lead to cardiotoxicity. nih.govmdpi.com

Studies on the diastereomers quinine and quinidine (B1679956) show stereoselective blockage of the hERG channel, with quinidine being approximately 14-fold more potent (IC₅₀ of 3.00 µM vs. 44.0 µM for quinine). nih.govresearchgate.netnih.gov This highlights how subtle structural changes can dramatically affect off-target activity. Selectivity is also assessed by comparing a compound's cytotoxicity in cancer cell lines versus normal, non-cancerous cell lines. nih.gov For example, quinoline-aminopiperidine hybrids developed as anti-mycobacterial agents were found to have a safe eukaryotic cytotoxic profile. nih.gov The ratio of the cytotoxic concentration to the effective therapeutic concentration, known as the selectivity index (SI), is a key metric; a higher SI indicates a more favorable therapeutic window. nih.gov

Rational Lead Optimization Strategies Based on Preclinical Data

Preclinical data from in vitro and in vivo studies guide the rational optimization of lead compounds to enhance their therapeutic properties. For the this compound scaffold, lead optimization focuses on improving potency, selectivity, and pharmacokinetic profiles while minimizing off-target toxicity. nih.govnih.gov This iterative process relies heavily on understanding the structure-activity relationship (SAR), where systematic modifications to the molecule's structure are correlated with changes in biological activity. nih.gov

For example, in the development of anti-mycobacterial quinoline-piperidine hybrids, SAR studies revealed that the nature of the substituent on the piperidine ring and the linker connecting it to the quinoline core significantly influences potency and target engagement. nih.gov Similarly, in the optimization of quinoline derivatives as antiviral agents, modifying substituents at the 3- and 6-positions of the quinoline scaffold was found to be critical for enhancing activity against EV-D68. nih.gov

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable in modern lead optimization. mdpi.comresearchgate.net These in silico methods allow researchers to predict how a designed analog will interact with its target protein, such as the active site of an enzyme or a receptor binding pocket, and to forecast its "drug-like" properties. researchgate.net This computational pre-screening helps prioritize the synthesis of the most promising candidates, making the drug discovery process more efficient. nih.gov

Future Directions and Emerging Research Opportunities

Design and Synthesis of Next-Generation Quinoline-Based Therapeutics with Enhanced Specificity

The development of new drugs is increasingly focused on creating molecules with high specificity to minimize off-target effects and enhance therapeutic efficacy. For quinoline-based compounds like 8-(3-Piperidinylmethoxy)quinoline, this involves sophisticated design and synthesis strategies.

Structure-Activity Relationship (SAR) Studies: A critical aspect of designing next-generation therapeutics is understanding the structure-activity relationship (SAR). nih.gov SAR studies on quinoline (B57606) derivatives have shown that modifications at various positions on the quinoline ring significantly influence their biological activity. frontiersin.orgnih.gov For instance, the introduction of different substituents can modulate properties like lipophilicity and electron density, which in turn affects how the molecule interacts with its biological target. researchgate.netnih.gov In the context of this compound, the C8 substitution with a piperidinylmethoxy group is a key determinant of its biological profile, influencing both steric and electronic properties that govern its binding to target proteins. Future research will likely focus on creating extensive libraries of analogs of this compound with systematic variations to map out a detailed SAR profile. This will enable the rational design of compounds with improved potency and selectivity.

Enhanced Specificity through Molecular Hybridization: A promising strategy to enhance target specificity is molecular hybridization, where the quinoline scaffold is combined with other pharmacophores. researchgate.net This approach can lead to compounds with dual modes of action or improved targeting of specific cellular pathways. nih.gov For example, hybrid molecules incorporating quinoline and other heterocyclic systems like pyridine (B92270) have been synthesized and shown to possess potent and selective inhibitory activity against enzymes like PIM-1 kinase. nih.gov

Advanced Synthetic Methodologies: The precise and selective introduction of functional groups is paramount for creating novel quinoline derivatives with enhanced pharmacological profiles. rsc.org Researchers are continuously developing advanced synthetic methods, including transition-metal catalysis and novel directing group strategies, to achieve a wide range of chemical transformations with high precision. rsc.org These innovations are crucial for synthesizing complex quinoline-based molecules with tailored properties.

Exploration of Novel Biological Targets and Therapeutic Areas for the Quinoline Scaffold

The quinoline scaffold has already demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antiviral, and antibacterial properties. acs.orgbenthamscience.combiointerfaceresearch.com However, the full therapeutic potential of this versatile structure is yet to be unlocked.

Expanding Therapeutic Applications: Future research will undoubtedly explore the application of quinoline derivatives in a wider range of diseases. For instance, some quinoline derivatives have shown potential as antiprion agents, suggesting a role in treating neurodegenerative diseases. nih.gov The structural similarities in the SAR for antiprion and antimalarial effects of certain quinoline derivatives suggest that some molecular targets may overlap, opening new avenues for drug development. nih.gov Furthermore, the potential of vinylquinoline derivatives as anti-diabetic agents is also being investigated through in silico studies. researchgate.net

Identifying Novel Biological Targets: A key area of future research will be the identification of novel biological targets for quinoline compounds. The diverse pharmacological activities of quinolines suggest that they interact with a multitude of cellular components. rsc.org For example, quinoline derivatives have been identified as inhibitors of various kinases, which are critical enzymes in cell signaling pathways implicated in cancer. nih.gov The PIM kinase family, overexpressed in many cancers, has been a significant target for quinoline-pyridine hybrids. nih.gov The exploration of new targets will likely involve high-throughput screening of quinoline libraries against a wide range of proteins and cellular assays.

Development of Innovative and Sustainable Synthetic Methodologies for Quinoline Derivatives

The chemical synthesis of quinoline derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. nih.govtandfonline.com Recognizing the environmental and economic drawbacks of these classical methods, there is a strong and growing emphasis on developing innovative and sustainable synthetic methodologies. nih.govacs.org

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of quinolines. researchgate.nettandfonline.com This includes the use of environmentally benign solvents like water and ethanol, as well as the development of catalyst-free and solvent-free reaction conditions. researchgate.nettandfonline.comnih.gov Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient techniques that can significantly reduce reaction times and improve yields. tandfonline.comijpsjournal.com

Novel Catalytic Systems: The development of novel and reusable catalysts is a cornerstone of sustainable synthesis. nih.govasianpubs.org Nanocatalysts, for example, offer high catalytic activity and can be easily recovered and reused, minimizing waste. acs.orgnih.gov Biocatalysts, such as malic acid, are also being explored for the eco-friendly synthesis of quinolines. tandfonline.com Furthermore, the use of polymer-supported sulfonic acid catalysts provides an efficient and recyclable system for producing quinoline derivatives under mild conditions. asianpubs.org

One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions are highly efficient strategies that allow for the synthesis of complex molecules in a single step, reducing the number of purification steps and minimizing waste. researchgate.net These approaches are being increasingly utilized for the synthesis of functionalized quinoline derivatives. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and their application to quinoline derivatives holds immense promise. pharmaceutical-technology.comnih.gov These computational tools can analyze vast datasets, identify patterns, and make predictions that can significantly accelerate the drug development process. mdpi.comoncodesign-services.com

In Silico Screening and Virtual Libraries: AI and ML algorithms can be used to perform large-scale virtual screening of compound libraries to identify potential drug candidates. thesciencein.orgnih.gov This in silico approach allows researchers to evaluate millions of compounds quickly and cost-effectively. researchgate.net For quinoline derivatives, this means that vast virtual libraries can be generated and screened against specific biological targets to identify promising hits for further experimental validation. nih.govtandfonline.com

Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models are a key application of ML in drug discovery. oncodesign-services.com These models can predict the biological activity of a compound based on its chemical structure. nih.gov By developing robust QSAR models for quinoline derivatives, researchers can predict the potency and toxicity of new compounds before they are synthesized, guiding the design of more effective and safer drugs. nih.govnih.gov

Predicting Protein Structures and Drug-Target Interactions: AI has made significant breakthroughs in predicting the 3D structure of proteins, such as with DeepMind's AlphaFold. harvard.edu This capability is crucial for understanding drug-target interactions at a molecular level and for designing drugs with high specificity. nih.govoncodesign-services.com For quinoline derivatives, AI can help elucidate how they bind to their target proteins, providing valuable insights for optimizing their structure.

The integration of these advanced computational tools is poised to accelerate the discovery and development of next-generation quinoline-based therapeutics, making the process more efficient, cost-effective, and targeted.

Q & A

Q. What are the typical synthesis steps and purification methods for 8-(3-Piperidinylmethoxy)quinoline?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the piperidine ring, often via cyclization of amine precursors.

- Step 2 : Introduction of the methoxy group or other substituents to the piperidine moiety.

- Step 3 : Coupling the functionalized piperidine with a quinoline derivative using nucleophilic substitution or cross-coupling reactions.

- Purification : Recrystallization or column chromatography is critical to isolate the product from by-products .

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Amine precursors, heat | Piperidine ring formation |

| 2 | Methoxy group donors (e.g., methyl iodide) | Functionalization |

| 3 | Quinoline derivatives, Pd catalysts | Core structure assembly |

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon environments.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and identifies impurities .

Q. What are the key structural features influencing the compound's biological activity?

The quinoline core provides aromatic stacking potential, while the piperidinylmethoxy group enhances solubility and target binding. Substituent positions (e.g., methoxy at C8) modulate electronic properties and steric interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature : Elevated temperatures accelerate coupling reactions but may increase side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Workflow : Use design-of-experiments (DoE) to systematically vary parameters and identify optimal conditions .

Q. How do crystallographic data confirm the molecular structure of this compound?

Single-crystal X-ray diffraction provides:

- Bond lengths/angles : Validates connectivity (e.g., C-O bond in methoxy group ≈ 1.43 Å).

- Torsional angles : Assesses spatial arrangement of the piperidine-quinoline linkage.

- Packing interactions : Identifies weak forces (e.g., C–H⋯π) influencing stability .

Q. What strategies resolve contradictions in reported biological activity data?

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).

- Control Experiments : Test for off-target effects using knockout models or competitive inhibitors.

- Meta-Analysis : Compare datasets across studies to identify trends or outliers .

Q. How to design experiments to study the compound's mechanism of action?

- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) against target enzymes like kinases.

- Receptor Binding Studies : Use radiolabeled ligands or surface plasmon resonance (SPR).

- Molecular Docking : Predict binding modes using software like AutoDock Vina .

Q. How does the electronic configuration of substituents affect reactivity?

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity, enhancing nucleophilic attack.

- Electron-Donating Groups (EDGs) : Stabilize intermediates in substitution reactions.

- Example : A methoxy group (EDG) at C8 directs electrophilic substitution to specific quinoline positions .

Q. What computational methods predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Model binding stability over time.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent properties with activity.

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Step 1 : Verify reagent purity and stoichiometry.

- Step 2 : Replicate conditions (e.g., inert atmosphere, moisture control).

- Step 3 : Use advanced characterization (e.g., LC-MS) to detect trace impurities affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products